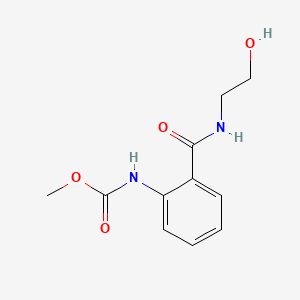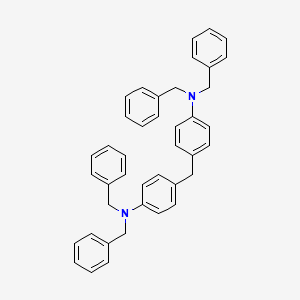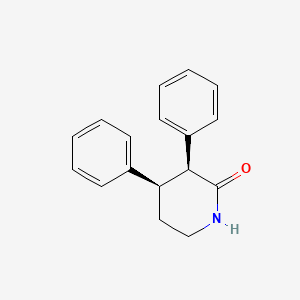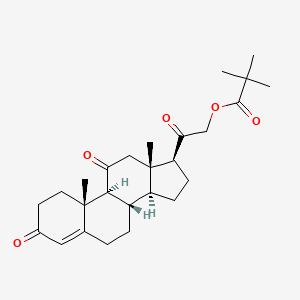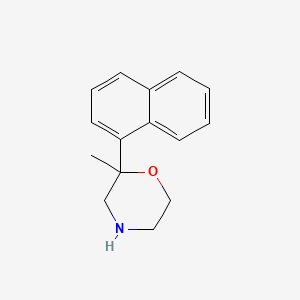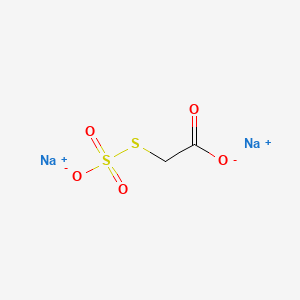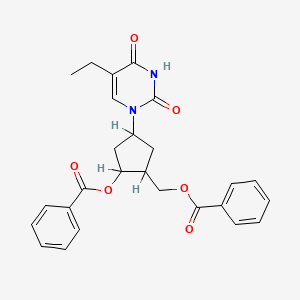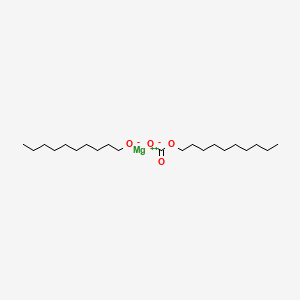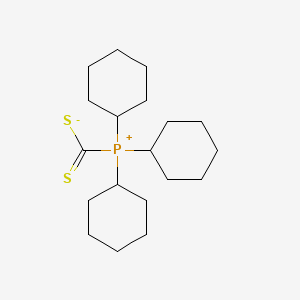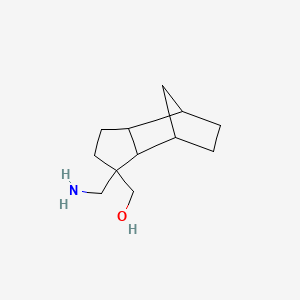
(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl)octahydro-4,7-methano-1H-indenemethanol typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor compound, followed by functional group modifications to introduce the amine and alcohol groups . Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes, utilizing high-pressure reactors and specialized catalysts to ensure efficient conversion of starting materials . Quality control measures are implemented to maintain consistency and purity in the final product .
Chemical Reactions Analysis
Types of Reactions
(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Aminomethyl)octahydro-4,7-methano-1H-indenemethanol involves its interaction with specific molecular targets and pathways. The amine and alcohol functional groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules . These interactions can modulate biological processes and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indenedimethylamine: Similar structure but with different functional groups.
4,7-Methano-1H-indene, octahydro-: Shares the core ring system but lacks the amine and alcohol groups.
Uniqueness
(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
82512-61-6 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
[3-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C12H21NO/c13-6-12(7-14)4-3-10-8-1-2-9(5-8)11(10)12/h8-11,14H,1-7,13H2 |
InChI Key |
GVGPFLIEYRRVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


